molecular formula C20H23N3O4 B4152277 3-[(2-ethylbutanoyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide

3-[(2-ethylbutanoyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B4152277
M. Wt: 369.4 g/mol
InChI Key: VVVVXYLFKKTFMQ-UHFFFAOYSA-N
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Description

3-[(2-ethylbutanoyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-ethylbutanoyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide typically involves a multi-step process:

    Acylation Reaction: The initial step involves the acylation of 2-ethylbutanoic acid with an appropriate amine to form the intermediate 2-ethylbutanoyl amide.

    Nitration: The aromatic ring of the benzamide is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.

    Coupling Reaction: The nitrated benzamide is then coupled with the 2-ethylbutanoyl amide intermediate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-ethylbutanoyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, depending on the reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: 3-[(2-ethylbutanoyl)amino]-N-(2-methyl-5-aminophenyl)benzamide.

    Substitution: Halogenated derivatives of the original compound.

    Hydrolysis: 2-ethylbutanoic acid and 2-methyl-5-nitroaniline.

Scientific Research Applications

3-[(2-ethylbutanoyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism by which 3-[(2-ethylbutanoyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group and amide linkage play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-5-nitrophenyl)benzamide: Lacks the 2-ethylbutanoyl group, which may affect its binding affinity and biological activity.

    3-[(2-ethylbutanoyl)amino]benzamide: Lacks the nitro group, which is crucial for certain types of chemical reactivity and biological interactions.

Uniqueness

3-[(2-ethylbutanoyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide is unique due to the presence of both the 2-ethylbutanoyl and nitro groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

IUPAC Name

3-(2-ethylbutanoylamino)-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-4-14(5-2)19(24)21-16-8-6-7-15(11-16)20(25)22-18-12-17(23(26)27)10-9-13(18)3/h6-12,14H,4-5H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVVXYLFKKTFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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